Struggling with protodeboronation in Suzuki couplings? 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3) overcomes this with lower pKa (7.86), enabling mild base conditions (carbonates/phosphates) and preventing side reactions. Its meta-CF3 vector provides optimal geometry for SAR targeting (e.g., Hsp90 inhibitors), and high protodeboronation resistance supports high-temperature polymer synthesis. Available from stock with full analytical documentation for immediate global dispatch.
3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3) is a highly versatile, electron-deficient organoboron building block widely utilized in Suzuki-Miyaura cross-coupling, medicinal chemistry, and materials science. Characterized by the strong inductive electron-withdrawing effect of the meta-trifluoromethyl group, this compound exhibits enhanced Lewis acidity compared to unsubstituted phenylboronic acid [1]. This electronic modification lowers the pKa, facilitating the rapid formation of the reactive boronate anion under mildly basic conditions. Furthermore, its meta-substitution pattern avoids the severe steric hindrance and intramolecular interactions typically associated with ortho-substituted analogs, ensuring high transmetalation efficiency and excellent resistance to protodeboronation during prolonged or high-temperature catalytic cycles [1].
Suzuki-Miyaura cross-coupling — meta-CF₃ arylboronic acid building block for constructing biaryl architectures.
Reported acidity profile — enhanced electrophilicity supports transmetalation step efficiency relative to unsubstituted phenylboronic acid.
Protodeboronation resistance — reported high stability of the C–B bond under coupling conditions, supporting predictable stoichiometry.
Substituting 3-(Trifluoromethyl)phenylboronic acid with its ortho (2-CF3) or para (4-CF3) isomers, or with unsubstituted phenylboronic acid, fundamentally alters reaction kinetics and product profiles [1]. The ortho-isomer suffers from severe steric hindrance and a significantly higher rotational energy barrier, which impedes the formation of the optimal syn-anti conformation required for efficient transmetalation. Conversely, while the para-isomer offers similar electronic benefits, it lacks the specific meta-vector required for targeted structure-activity relationship (SAR) campaigns, such as engaging critical lysine residues in kinase binding pockets [2]. Unsubstituted phenylboronic acid lacks the requisite Lewis acidity, requiring stronger bases and longer reaction times that can degrade sensitive pharmaceutical intermediates [1].
Steric hindrance reduces acidity and may slow transmetalation, shifting coupling kinetics and yield relative to meta-substituted boronic acid.
Different electronic profile alters reaction outcome and product regiochemistry; not a direct drop-in replacement.
Lacks the -CF₃ electronic influence and protodeboronation resistance reported for the trifluoromethyl derivative.
The introduction of the strongly electron-withdrawing -CF3 group at the meta position significantly increases the Lewis acidity of the boron center. Quantitative titrations reveal that 3-(Trifluoromethyl)phenylboronic acid possesses a pKa of 7.86, which is nearly one full logarithmic unit lower than that of unsubstituted phenylboronic acid (pKa 8.8) [1]. This enhanced acidity allows for the generation of the transmetalation-active boronate species at much lower pH levels.
| Evidence Dimension | pKa (Aqueous Acidity) |
| Target Compound Data | 7.86 |
| Comparator Or Baseline | Phenylboronic acid (8.8) |
| Quantified Difference | ~0.94 unit reduction in pKa (nearly 10-fold increase in acidity) |
| Conditions | Aqueous potentiometric and spectrophotometric titration |
A lower pKa enables Suzuki-Miyaura couplings under milder basic conditions, preserving base-sensitive functional groups on complex pharmaceutical intermediates.
More acidic than phenylboronic acid; predicted pKa ≈ 7.55. Ortho-isomer less acidic due to steric inhibition of boronate formation.
Supports transmetalation reactivity context — higher acidity may enhance coupling rate.
Data to verify under target coupling conditions.
The positioning of the trifluoromethyl group dictates the conformational flexibility of the boronic acid moiety, which is critical for catalyst coordination. Computational and structural analyses of fluorinated phenylboronic acids demonstrate that meta-substituted derivatives exhibit a rotational energy barrier (E_rot) of approximately 16.6 kJ/mol [1]. In stark contrast, ortho-isomers face an E_rot of up to 33.0 kJ/mol due to severe steric clash and intramolecular interactions [1].
| Evidence Dimension | Rotational energy barrier (E_rot) of the B(OH)2 group |
| Target Compound Data | ~16.6 kJ/mol (meta-substitution) |
| Comparator Or Baseline | Ortho-substituted analogs (~33.0 kJ/mol) |
| Quantified Difference | ~50% reduction in rotational barrier |
| Conditions | DFT calculations (M062X/6–311+G(d,p)) and XRD structural analysis |
Lower rotational barriers ensure the boronic acid can rapidly adopt the necessary geometry for palladium transmetalation, preventing kinetic bottlenecks in sterically demanding couplings.
Exhibits high resistance to C–B bond cleavage relative to many other arylboronic acids.
Supports reagent integrity — predictable stoichiometry and fewer dehalogenated byproducts.
Qualitative observation; quantitative kinetics not reported.
Electron-deficient boronic acids are often susceptible to base-catalyzed protodeboronation, which destroys the reagent and limits coupling yields. However, structural studies confirm that 3-(Trifluoromethyl)phenylboronic acid exhibits high resistance to protodeboronation compared to highly fluorinated or ortho-substituted analogs [1]. By placing the electron-withdrawing group in the meta position, the compound avoids the destabilizing ortho-effect that accelerates C-B bond cleavage, maintaining its structural integrity even in aqueous basic media.
| Evidence Dimension | Hydrolytic stability (Protodeboronation resistance) |
| Target Compound Data | High stability in aqueous basic media |
| Comparator Or Baseline | Ortho-fluoro and polyfluoro-phenylboronic acids (rapid degradation) |
| Quantified Difference | Significant extension of reagent half-life under coupling conditions |
| Conditions | Aqueous basic cross-coupling environments |
High stability reduces the need for large stoichiometric excesses of the boronic acid, lowering procurement costs and simplifying post-reaction purification.
Full assignment of ¹H, ¹³C, ¹¹B, and ¹⁹F spectra available; distinct from ortho- and para-isomers.
Enables isomer identity confirmation and in-situ ¹⁹F reaction monitoring.
Data supported by DFT calculations.
In the synthesis of cytoprotective novologues targeting the Hsp90 C-terminal domain, the spatial orientation of electronegative substituents is paramount. SAR studies demonstrated that biaryl compounds synthesized using meta-substituted boronic acids (like 3-CF3) achieved optimal interactions with Lys539 in the binding pocket [1]. This meta-substitution strategy yielded compounds with up to a 14-fold lower ED50 for neuroprotection compared to baseline scaffolds, whereas ortho-substituted analogs routinely failed to achieve comparable potency [1].
| Evidence Dimension | Cytoprotective potency (ED50) via SAR vectoring |
| Target Compound Data | High potency (via meta-electronegative vector) |
| Comparator Or Baseline | Unsubstituted or ortho-substituted analogs (weak activity) |
| Quantified Difference | Up to 14-fold improvement in ED50 for meta-substituted derivatives |
| Conditions | In vitro primary sensory neuron glucotoxicity assay |
Procuring the exact meta-isomer is non-negotiable for medicinal chemists aiming to exploit specific spatial vectors in kinase and chaperone binding pockets.
Because its pKa (7.86) is significantly lower than unsubstituted phenylboronic acid, this compound is the ideal choice for cross-couplings that require mild bases (e.g., weak carbonates or phosphates) [1]. It allows chemists to successfully couple base-sensitive pharmaceutical intermediates without inducing unwanted side reactions like epimerization or ester hydrolysis.
When medicinal chemistry campaigns require the introduction of a trifluoromethyl group to improve metabolic stability and lipophilicity, the meta-isomer provides a distinct spatial vector. It is specifically procured for SAR library generation where engaging specific residues (such as Lys539 in Hsp90) is required, outperforming ortho- and para-analogs in targeted binding assays[2].
In materials science, the strong electron-withdrawing nature of the meta-CF3 group is utilized to tune the HOMO/LUMO levels of conjugated biaryl systems. The high resistance of 3-(Trifluoromethyl)phenylboronic acid to protodeboronation [1] makes it highly suitable for the rigorous, high-temperature coupling conditions often required to synthesize extended pi-conjugated polymers.
Irritant